molecular formula C12H8FNO2 B8698277 2-Fluoro-4-(pyridin-4-yl)benzoic acid

2-Fluoro-4-(pyridin-4-yl)benzoic acid

Cat. No.: B8698277
M. Wt: 217.20 g/mol
InChI Key: KBRFQDSLHYURNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-(pyridin-4-yl)benzoic acid is an organic compound that features a fluorine atom and a pyridine ring attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(pyridin-4-yl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents, catalysts, and purification methods can be optimized to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(pyridin-4-yl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Fluoro-4-(pyridin-4-yl)benzoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals and bioactive molecules.

    Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies to understand its interactions with biological targets and pathways.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(pyridin-4-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability. The pyridine ring can participate in hydrogen bonding and π-π interactions, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoropyridine: A simpler analog with only a fluorine atom and a pyridine ring.

    4-Fluorobenzoic Acid: Lacks the pyridine ring but has a similar benzoic acid core.

    3-(Pyridin-4-yl)benzoic Acid: Similar structure but without the fluorine atom.

Uniqueness

2-Fluoro-4-(pyridin-4-yl)benzoic acid is unique due to the combination of the fluorine atom and the pyridine ring, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the pyridine ring provides additional sites for interaction with biological targets .

Properties

Molecular Formula

C12H8FNO2

Molecular Weight

217.20 g/mol

IUPAC Name

2-fluoro-4-pyridin-4-ylbenzoic acid

InChI

InChI=1S/C12H8FNO2/c13-11-7-9(1-2-10(11)12(15)16)8-3-5-14-6-4-8/h1-7H,(H,15,16)

InChI Key

KBRFQDSLHYURNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC=NC=C2)F)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The product of part (a) (75.0 g) in 2 L water was heated on a steam bath, and 200 g potassium permanganate was added portion-wise. The reaction mixture was heated at 100° C. for three days and then filtered to remove manganese oxide. The filtrate was concentrated in vacuo and the residue dried to give 36.1 g of 2-fluoro-4-(4pyridinyl)benzoic acid.
Name
( a )
Quantity
75 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two

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